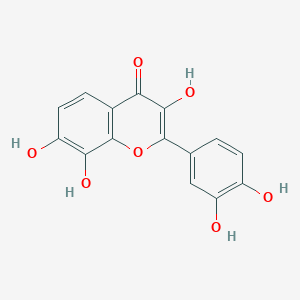

3,7,8,3',4'-Pentahydroxyflavone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H10O7 |

|---|---|

Molecular Weight |

302.23 g/mol |

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3,7,8-trihydroxychromen-4-one |

InChI |

InChI=1S/C15H10O7/c16-8-3-1-6(5-10(8)18)14-13(21)11(19)7-2-4-9(17)12(20)15(7)22-14/h1-5,16-18,20-21H |

InChI Key |

RHTZDFORBKRGQU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3)O)O)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Distribution of 3,7,8,3 ,4 Pentahydroxyflavone

Identification in Plant Species

3,7,8,3',4'-Pentahydroxyflavone (B600635), also known as Melanoxetin, is a naturally occurring flavonoid that has been identified in a select number of plant species. Its presence is most notably documented in the heartwood and roots of species belonging to the Fabaceae family. Research has led to the successful isolation and characterization of this compound from these plant sources.

The identification of this compound in plant tissues is typically achieved through a combination of extraction and chromatographic techniques, followed by spectroscopic analysis to confirm its molecular structure. Ethanolic extraction is commonly employed to isolate flavonoids from plant material. Subsequent separation and purification are often performed using column chromatography. The definitive identification of the compound relies on methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Detailed research has confirmed the presence of this compound in the following plant species:

| Plant Species | Part of Plant | References |

| Acacia confusa | Heartwood, Root | nih.gov |

| Pterocarpus santalinus | Heartwood | nih.govnih.govresearchgate.net |

Biosynthetic Origin and Accumulation within Plant Tissues

Biosynthetic Origin

The biosynthesis of this compound, like other flavonoids, originates from the phenylpropanoid pathway. This complex metabolic pathway produces the essential precursors for flavonoid synthesis from the amino acid phenylalanine. The core structure of the flavone (B191248) is assembled by chalcone (B49325) synthase (CHS), which catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone intermediate.

Following the formation of the chalcone, a series of enzymatic reactions, including isomerization, hydroxylation, and the formation of a heterocyclic C ring, leads to the flavone backbone. The specific hydroxylation pattern of this compound is achieved through the action of specific hydroxylase enzymes.

The key steps proposed for the biosynthesis of this compound are:

Flavanone (B1672756) Formation : The chalcone intermediate is converted to a flavanone, such as naringenin (B18129), by the enzyme chalcone isomerase (CHI).

B-ring Hydroxylation : The B-ring of the flavanone precursor is hydroxylated at the 3' and 4' positions. This reaction is catalyzed by the enzyme Flavonoid 3'-hydroxylase (F3'H), a cytochrome P450 monooxygenase, which converts naringenin to eriodictyol (B191197). nih.gov

Flavone Formation : The flavanone (eriodictyol) is then oxidized by Flavone Synthase (FNS) to introduce a double bond between C-2 and C-3 of the C-ring, forming the corresponding flavone, luteolin (B72000).

A-ring Hydroxylation : The final and distinguishing hydroxylation step occurs at the C-8 position of the A-ring. This reaction is catalyzed by a specific Flavonoid 8-hydroxylase (F8H). researchgate.netnih.gov This enzyme adds the hydroxyl group to the luteolin backbone, yielding this compound (Melanoxetin).

Accumulation within Plant Tissues

The accumulation of flavonoids within a plant is often tissue- and organ-specific and can be influenced by developmental stage and environmental conditions. mdpi.commdpi.com For this compound, studies have shown a distinct pattern of accumulation in the plants where it is found.

In Acacia confusa, flavonoids with a 7,8-dihydroxy substitution pattern, such as Melanoxetin, are predominantly found in the heartwood and roots. nih.gov There is evidence to suggest a metabolic shift during the development of the tree; as the stem grows and heartwood is formed, 5,7-dihydroxy flavonoids may be transformed into 7,8-dihydroxy flavonoids, which then accumulate in the heartwood. nih.gov This accumulation contributes to the durability and color of the wood. Similarly, in Pterocarpus santalinus, also known as Red Sanders, a variety of bioactive flavonoids, including this compound, are major constituents of the heartwood, contributing to its characteristic deep red color and medicinal properties. nih.govnih.govphytojournal.com

The localization of these compounds in tissues like the heartwood suggests a role in protecting the plant from decay and pathogens.

Biosynthesis Pathways Leading to Flavonoid Formation and Hydroxylation Patterns

General Phenylpropanoid Pathway and Core Flavonoid Scaffold Assembly

The journey to synthesizing 3,7,8,3',4'-Pentahydroxyflavone (B600635) begins with the general phenylpropanoid pathway, a fundamental route in plant secondary metabolism. nih.govnih.gov This pathway converts the amino acid L-phenylalanine into 4-coumaroyl-CoA, the primary precursor for the vast family of flavonoids. nih.govwikipedia.org

The initial steps are collectively known as the general phenylpropanoid pathway:

Phenylalanine Ammonia-Lyase (PAL): The pathway is initiated when PAL catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid. nih.gov

Cinnamic Acid 4-Hydroxylase (C4H): This cytochrome P450 enzyme hydroxylates trans-cinnamic acid at the 4-position to produce p-coumaric acid. nih.gov

4-Coumarate:CoA Ligase (4CL): Finally, 4CL activates p-coumaric acid by adding a coenzyme A (CoA) molecule, resulting in the formation of 4-coumaroyl-CoA. nih.gov

With the precursor 4-coumaroyl-CoA available, the assembly of the core flavonoid skeleton commences. This process, catalyzed by two key enzymes, leads to the formation of a flavanone (B1672756), the central intermediate for most flavonoid classes, including flavones.

Chalcone (B49325) Synthase (CHS): This enzyme performs a sequential condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA. acs.org This reaction forms a polyketide intermediate that cyclizes and aromatizes to produce a chalcone, specifically naringenin (B18129) chalcone.

Chalcone Isomerase (CHI): The chalcone is then stereospecifically isomerized by CHI, which catalyzes the closure of the heterocyclic C-ring to form the flavanone (2S)-naringenin. acs.org Naringenin possesses the foundational C6-C3-C6 structure and a hydroxylation pattern (5, 7, and 4'-OH) that serves as the scaffold for further modifications leading to this compound. nih.gov

Enzymatic Steps Governing Hydroxylation and Ring Modification in Flavone (B191248) Synthesis

The transformation from the basic naringenin scaffold to the specific structure of this compound involves a precise sequence of hydroxylation and oxidation events catalyzed by specific enzyme classes. The formation of this pentahydroxylated flavone requires the addition of hydroxyl groups to the B-ring at the 3' position and the A-ring at the 8' position, followed by the creation of a double bond in the C-ring.

The most plausible biosynthetic route proceeds as follows:

B-Ring Hydroxylation: The first modification occurs on the B-ring of naringenin. The enzyme Flavonoid 3'-hydroxylase (F3'H) , a cytochrome P450 monooxygenase, introduces a hydroxyl group at the 3' position. nih.gov This reaction converts naringenin (5,7,4'-trihydroxyflavanone) into eriodictyol (B191197) (5,7,3',4'-tetrahydroxyflavanone). wikipedia.org F3'H enzymes from various plant species have been shown to efficiently catalyze this conversion. nih.govnih.gov

Flavone Formation: To create the flavone backbone, the flavanone eriodictyol must be desaturated. Flavone Synthase (FNS) catalyzes the introduction of a double bond between the C2 and C3 atoms of the C-ring. This oxidation converts eriodictyol into luteolin (B72000) (5,7,3',4'-tetrahydroxyflavone).

A-Ring Hydroxylation: The final step in the biosynthesis is the hydroxylation of the A-ring at the C8 position. This reaction is catalyzed by a Flavone 8-hydroxylase (F8H) . This enzyme acts on luteolin to introduce the fifth hydroxyl group, yielding the final product, this compound (8-hydroxyluteolin). nih.gov F8H enzymes have been identified that can hydroxylate both flavones and flavonols, with some showing broad substrate acceptance that includes luteolin. nih.govoup.com

The table below summarizes the key enzymatic reactions in the proposed pathway from naringenin.

| Step | Substrate | Enzyme | Product | Modification |

|---|---|---|---|---|

| 1 | (2S)-Naringenin | Flavonoid 3'-hydroxylase (F3'H) | Eriodictyol | Addition of -OH group at C3' of the B-ring |

| 2 | Eriodictyol | Flavone Synthase (FNS) | Luteolin | Creation of C2=C3 double bond in the C-ring |

| 3 | Luteolin | Flavone 8-hydroxylase (F8H) | This compound | Addition of -OH group at C8 of the A-ring |

Diversification and Polyvariance in Flavonoid Biosynthesis Networks

The existence of over 6,000 different flavonoids in the plant kingdom highlights the remarkable diversification of the flavonoid biosynthetic network. researchgate.net This diversity arises from the evolution and interplay of the enzymes involved, particularly the hydroxylases and other modifying enzymes. The biosynthesis of this compound is a clear example of this diversification.

Several key mechanisms contribute to the vast structural variance:

Enzyme Substrate Promiscuity: Many enzymes in the flavonoid pathway can accept multiple substrates. For example, some F3'H enzymes can hydroxylate flavanones, dihydroflavonols, and flavonols. nih.gov Similarly, certain Flavone 8-hydroxylase (F8H) enzymes exhibit broad substrate acceptance, hydroxylating various flavonoids like apigenin, luteolin, kaempferol, and quercetin (B1663063). oup.com This promiscuity allows a single enzyme to contribute to the formation of multiple end products.

Regiospecificity of Hydroxylases: The specific position of hydroxylation is determined by distinct classes of enzymes. The B-ring's hydroxylation pattern is controlled by the relative activities of F3'H and Flavonoid 3',5'-hydroxylase (F3'5'H). researchgate.net The presence of F3'H leads to 3',4'-dihydroxy (catechol) structures, as seen in this compound, while F3'5'H activity leads to 3',4',5'-trihydroxy patterns. nih.gov Likewise, hydroxylation on the A-ring is governed by separate enzymes like Flavone 6-hydroxylase (F6H) and Flavone 8-hydroxylase (F8H). nih.gov

Gene Duplication and Neofunctionalization: Evolutionary events such as gene duplication can lead to the emergence of new enzyme functions. A duplicated gene can accumulate mutations that alter its substrate specificity or catalytic activity, a process known as neofunctionalization. For instance, studies in Scutellaria baicalensis suggest that an F8H enzyme evolved from an F6H via gene duplication, gaining a new regiospecific function while partially retaining the ancestral activity. nih.gov This evolutionary mechanism is a primary driver for the creation of novel flavonoid structures.

The table below details the substrate specificity of selected hydroxylase enzymes, illustrating the basis for pathway diversification.

| Enzyme Class | Example Enzyme (Source) | Accepted Substrates | Reference |

|---|---|---|---|

| Flavonoid 3'-hydroxylase (F3'H) | MdF3'HII (Malus × domestica) | Naringenin, Dihydrokaempferol, Kaempferol | nih.gov |

| Flavonoid 3',5'-hydroxylase (F3'5'H) | CsF3'5'H (Camellia sinensis) | Naringenin, Eriodictyol, Dihydrokaempferol, Dihydroquercetin, Kaempferol, Quercetin | nih.gov |

| Flavone 8-hydroxylase (F8H) | LjF8H (Lotus japonicus) | Naringenin, Eriodictyol, Apigenin, Luteolin, Taxifolin (B1681242), Kaempferol, Quercetin | oup.com |

| Flavone 8-hydroxylase (F8H) | SbCYP82D2 (Scutellaria baicalensis) | Chrysin (high specificity) | nih.gov |

Advanced Spectroscopic and Chromatographic Characterization Methodologies for Flavonoids

Chromatographic Techniques for Isolation, Purification, and Quantification

Chromatographic methods are central to the analysis of flavonoids, enabling their separation, detection, and quantification in various samples, including those from fruits and other plant materials. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a primary and highly efficient technique for the analysis of flavonoids like 3,7,8,3',4'-pentahydroxyflavone (B600635). anjs.edu.iqresearchgate.net It offers accuracy, speed, and high sensitivity for both qualitative and quantitative analysis. auctoresonline.org

Isolation, Purification, and Quantification:

Reversed-phase HPLC (RP-HPLC) is the most common approach for flavonoid separation. anjs.edu.iqresearchgate.net This technique typically employs a C18 column and a mobile phase gradient consisting of an organic solvent (like methanol (B129727) or acetonitrile) and a weak acid (such as acetic or phosphoric acid). nih.govuw.edu.pl For instance, a successful separation of various flavonoids has been achieved using a C18 column with a gradient of 0.05% trifluoroacetic acid (TFA) in water and 0.05% TFA in acetonitrile. uw.edu.pl The use of a diode-array detector (DAD) allows for the identification and quantification of compounds by comparing their retention times and UV-Vis spectra against standards. nih.govscielo.br HPLC methods have been developed for the simultaneous quantification of multiple flavonoids in complex mixtures, such as in plant extracts. researchgate.netnih.gov The limit of detection (LOD) and limit of quantification (LOQ) for flavonoids in HPLC analysis can be in the nanogram per milliliter (ng/mL) range, demonstrating the high sensitivity of the technique. nih.govuts.edu.au

A study isolating 3,3′,4′,5,7-pentahydroxyflavone (quercetin) from plant sources utilized HPLC to confirm the purity of the compound isolated via column chromatography by comparing its retention time with that of a standard. biomedpharmajournal.org

| Parameter | Typical Conditions for Flavonoid Analysis |

| Stationary Phase | Reversed-phase C18 |

| Mobile Phase | Gradient of acidified water and acetonitrile/methanol |

| Detector | Diode-Array Detector (DAD) or UV-Vis Detector |

| Quantification | Comparison of peak area with external standards |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches with Derivatization

Gas Chromatography (GC) is another powerful technique for flavonoid analysis, though it is used less frequently than HPLC due to the low volatility and thermal instability of most flavonoids. chromatographyonline.comnih.gov To overcome these limitations, a derivatization step is necessary to increase the volatility and thermal stability of the compounds. nih.govmdpi.com

Derivatization and Analysis:

Silylation is a common derivatization technique where active hydrogens in the flavonoid structure are replaced with trimethylsilyl (B98337) (TMS) groups. nih.govmdpi.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used for this purpose. nih.govnasa.gov The resulting derivatized flavonoid is then amenable to GC-MS analysis. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized molecule. For example, the GC-MS analysis of derivatized quercetin (B1663063) reveals characteristic mass-to-charge (m/z) ratios that confirm its identity. nih.gov

The general workflow for GC-MS analysis of flavonoids involves:

Extraction of the flavonoid from the sample matrix.

Derivatization of the extracted flavonoid.

Injection of the derivatized sample into the GC-MS system.

Separation of the components on the GC column.

Detection and identification by the mass spectrometer.

Column Chromatography and Thin Layer Chromatography (TLC) in Separation

Column chromatography and Thin Layer Chromatography (TLC) are fundamental techniques often used for the initial separation and purification of flavonoids from plant extracts. chromatographyonline.comauctoresonline.org

Column Chromatography: This technique is widely used for the large-scale isolation of flavonoids. nih.gov Adsorbents like silica (B1680970) gel, Sephadex LH-20, and polyamide powder are commonly used as the stationary phase. auctoresonline.orgnih.gov The separation is achieved by eluting the sample through the column with a solvent system of increasing polarity. For instance, a study on the isolation of flavonoids from Pteris vittata L. used silica gel column chromatography with a hexane-ethyl acetate (B1210297) gradient. nih.gov Another study successfully isolated 3,3′,4′,5,7-pentahydroxyflavone from leafy green vegetables using column chromatography. biomedpharmajournal.org

Thin Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method for the qualitative analysis and preliminary separation of flavonoids. chromatographyonline.comauctoresonline.org It is often used to monitor the progress of column chromatography separations. researchgate.net In TLC, a thin layer of adsorbent (like silica gel) on a flat plate serves as the stationary phase. The separation is achieved by developing the plate in a chamber with a suitable mobile phase. For flavonoids, a common mobile phase is a mixture of ethyl acetate, formic acid, acetic acid, and water. researchgate.net The separated flavonoid spots are visualized under UV light, often after spraying with a reagent like Natural Product/Polyethylene Glycol (NP/PEG) to enhance fluorescence. researchgate.net

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic techniques are crucial for elucidating the structure of isolated flavonoids and assessing their purity. nih.govbenthamdirect.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy provides valuable information about the chromophoric system of flavonoids, which consists of two aromatic rings (A and B) connected by a pyran ring (C). nih.govresearchgate.net The UV-Vis spectrum of a flavonoid typically shows two main absorption bands. researchgate.netnih.gov

Band I: Appears in the range of 300-400 nm and is associated with the cinnamoyl system of the B-ring. researchgate.net For flavonols like this compound, this band is typically found between 350 and 385 nm. nih.gov

Band II: Appears in the range of 240-285 nm and corresponds to the benzoyl system of the A-ring. researchgate.net

A study on 3,3′,4′,5,7-pentahydroxyflavone (quercetin) reported maximum absorption between 230 nm and 450 nm. biomedpharmajournal.org Another study on quercetin showed characteristic absorption bands at 256-267 nm and 370-375 nm. researchgate.net The use of shift reagents, such as sodium hydroxide (B78521) (NaOH), sodium acetate (NaOAc), and aluminum chloride (AlCl3), can cause characteristic shifts in these absorption bands, providing further information about the position of hydroxyl groups on the flavonoid skeleton. nepjol.info

| Flavonoid Subclass | Typical Band I (nm) | Typical Band II (nm) |

| Flavones | 310-350 | 250-290 |

| Flavonols | 350-385 | 250-290 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of a flavonoid provides a "fingerprint" that is unique to its structure. The analysis of the IR spectrum of this compound can confirm the presence of key functional groups.

A study on various flavonoids, including quercetin (3,5,7,3',4'-pentahydroxyflavone), provided an interpretation of their IR spectra. ptfarm.pl Key vibrational bands observed in the IR spectra of flavonoids include:

O-H stretching: A broad band in the region of 3600-3200 cm⁻¹ indicates the presence of hydroxyl (-OH) groups.

C=O stretching: A strong absorption band around 1650-1600 cm⁻¹ is characteristic of the carbonyl group in the C-ring. The exact position of this band can be influenced by hydrogen bonding with adjacent hydroxyl groups. ptfarm.pl

C=C stretching: Bands in the region of 1600-1450 cm⁻¹ are due to the stretching vibrations of the aromatic rings.

C-O stretching: Bands in the 1300-1000 cm⁻¹ region correspond to the stretching of C-O bonds of the ether, alcohol, and phenol (B47542) groups. wallonie.be

For example, the IR spectrum of 3,7-dihydroxyflavone (B191072) shows characteristic peaks that shift upon complexation with a metal ion, indicating the involvement of the hydroxyl and carbonyl groups in coordination. researchgate.net

| Functional Group | Typical Wavenumber Range (cm⁻¹) |

| Hydroxyl (-OH) | 3600-3200 (broad) |

| Carbonyl (C=O) | 1650-1600 |

| Aromatic C=C | 1600-1450 |

| C-O (Ether, Alcohol, Phenol) | 1300-1000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of flavonoids, providing detailed information about the carbon-hydrogen framework. ¹H NMR spectroscopy reveals the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For a flavonoid like this compound, ¹H NMR would be expected to show distinct signals for the aromatic protons on the A and B rings, as well as signals for the hydroxyl protons. The chemical shifts (δ) and coupling constants (J) of these protons are highly dependent on their position and the electronic effects of neighboring substituents.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the flavonoid structure gives a distinct signal, and its chemical shift is indicative of its hybridization and chemical environment. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups. Two-dimensional NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for definitively assigning the ¹H and ¹³C signals and confirming the connectivity of the atoms within the molecule.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of flavonoids by analyzing their fragmentation patterns. Techniques such as Electrospray Ionization (ESI) are commonly coupled with mass spectrometry (ESI-MS) for the analysis of these polar compounds. In a typical ESI-MS experiment, this compound (C₁₅H₁₀O₇, molecular weight: 302.24 g/mol ) would be expected to show a prominent ion corresponding to its molecular weight, typically as a deprotonated molecule [M-H]⁻ in negative ion mode or a protonated molecule [M+H]⁺ in positive ion mode.

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion. The resulting fragment ions are characteristic of the flavonoid's core structure and the positions of its substituents. For flavonols, common fragmentation pathways include retro-Diels-Alder (RDA) reactions in the C-ring and losses of small neutral molecules like water (H₂O) and carbon monoxide (CO). The specific fragmentation pattern of this compound would be influenced by the location of the five hydroxyl groups, which direct the fragmentation pathways.

However, specific experimental mass spectrometry data detailing the fragmentation pattern of this compound could not be located in the reviewed scientific literature. While general fragmentation rules for flavonoids are well-established and data for isomers are available, this information is not sufficient to generate a specific and accurate data table of parent and fragment ion masses for the requested compound.

Biophysical Techniques for Studying Flavonoid-Biomolecule Interactions

The biological activity of flavonoids is intrinsically linked to their interactions with biomolecules such as proteins and nucleic acids. Biophysical techniques are essential for characterizing these interactions, providing data on binding affinity, specificity, and the conformational changes induced upon binding.

Fluorescence Spectroscopy for Binding and Environmental Probing

Fluorescence spectroscopy is a highly sensitive technique used to study the binding of small molecules (ligands) to macromolecules. Many proteins contain intrinsic fluorophores, primarily tryptophan and tyrosine residues, whose fluorescence is sensitive to their local environment. When a flavonoid binds near one of these residues, it can cause a quenching (decrease) or enhancement of the protein's intrinsic fluorescence.

By systematically titrating a protein solution with this compound and monitoring the changes in fluorescence intensity, one can determine key binding parameters such as the binding constant (Kₐ) and the number of binding sites (n). Furthermore, some flavonoids are themselves fluorescent, and changes in their fluorescence emission upon binding to a protein can provide information about the polarity of the binding site environment.

Specific research detailing the use of fluorescence spectroscopy to investigate the binding of this compound to any biomolecule could not be found in the conducted searches. As a result, a data table with binding parameters for this specific compound cannot be provided.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free, real-time optical technique for monitoring biomolecular interactions. In a typical SPR experiment, a target biomolecule (e.g., a protein) is immobilized on a sensor chip surface. A solution containing the flavonoid (the analyte) is then flowed over the surface. The binding of the flavonoid to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

This technique provides a wealth of information, including the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of the binding affinity. SPR is a powerful tool for screening compounds and for detailed characterization of the kinetics of their interactions with biological targets.

No studies utilizing Surface Plasmon Resonance to analyze the binding kinetics of this compound with any biomolecule were identified in the literature search. Consequently, no kinetic data can be reported for this compound.

X-ray Crystallography and Small-Angle X-ray Scattering (SAXS) for Complex Structure Elucidation

While X-ray crystallography and Small-Angle X-ray Scattering (SAXS) are powerful techniques for the detailed structural elucidation of flavonoids, a comprehensive search of scientific literature and crystallographic databases reveals a notable absence of specific studies focused on this compound.

Despite the utility of these methods, specific crystallographic data such as unit cell dimensions, space group, and atomic coordinates for this compound have not been reported. Similarly, there are no published SAXS studies detailing its solution structure or behavior. The absence of such data limits a full, experimentally-verified understanding of the three-dimensional structure of this particular flavonoid. Future research involving the successful crystallization of this compound or its analysis via SAXS would be invaluable to the scientific community for a more complete characterization.

Molecular Mechanisms of Biological Activity of 3,7,8,3 ,4 Pentahydroxyflavone

Antioxidant Mechanisms at the Molecular Level

The antioxidant properties of flavonoids are a cornerstone of their beneficial health effects. The structural arrangement of hydroxyl groups on the flavonoid skeleton of 3,7,8,3',4'-pentahydroxyflavone (B600635) suggests it is a potent antioxidant. The mechanisms by which it likely combats oxidative stress are multifaceted and include direct actions on reactive species and modulation of cellular antioxidant systems.

Free Radical Scavenging and Reactive Oxygen Species (ROS) Stabilization

Flavonoids, including this compound, are recognized for their capacity to directly scavenge free radicals and stabilize reactive oxygen species (ROS). chemimpex.com This activity is largely attributed to the presence of hydroxyl groups that can donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting flavonoid radical is significantly less reactive due to the delocalization of the unpaired electron across the aromatic rings. The catechol moiety (the two adjacent hydroxyl groups on the B-ring) in the structure of this compound is particularly important for this function, enhancing its radical scavenging capabilities. researchgate.net

Modulation of Endogenous Antioxidant Enzyme Expression (e.g., Superoxide (B77818) Dismutase, Catalase, Glutathione (B108866) Peroxidase)

Beyond direct scavenging, flavonoids can exert their antioxidant effects by upregulating the expression and activity of endogenous antioxidant enzymes. These enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), form the primary defense system against oxidative stress. Studies on other flavonoids, such as quercetin (B1663063), have shown that they can enhance the activity of these enzymes. nih.gov It is plausible that this compound shares this ability to bolster the cell's own antioxidant defenses, although specific research on this compound is needed for confirmation.

Inhibition of Oxidase Enzyme Activity

Certain enzymes in the body, such as xanthine (B1682287) oxidase, can produce reactive oxygen species as part of their catalytic cycle. Xanthine oxidase, in particular, is a significant source of superoxide radicals and is involved in the production of uric acid. chemicalbook.com Research indicates that this compound is an inhibitor of xanthine oxidase. chemicalbook.com By inhibiting this enzyme, this compound can reduce the levels of both uric acid and ROS, which is beneficial in conditions like gout where both are elevated. chemicalbook.com

Antimicrobial Mechanisms at the Molecular Level

Flavonoids are known to possess a broad spectrum of antimicrobial activities. The molecular mechanisms underlying these effects are diverse and can involve the disruption of microbial cellular structures and functions.

Inhibition of Bacterial Growth (e.g., Escherichia coli, Staphylococcus aureus)

While specific studies on the antibacterial activity of this compound against Escherichia coli and Staphylococcus aureus are not extensively documented, the general mechanisms of flavonoid action against these bacteria are informative. For instance, the related flavonoid quercetin has demonstrated inhibitory effects against both E. coli and S. aureus. biomedpharmajournal.orgresearchgate.net The proposed mechanisms for this antibacterial action include damage to the bacterial cell membrane, leading to the leakage of intracellular components, and the inhibition of nucleic acid synthesis by targeting enzymes like DNA gyrase. nih.govresearchgate.net Given the structural similarities, it is hypothesized that this compound may exert its antimicrobial effects through similar pathways.

Based on a comprehensive review of scientific literature, there is insufficient specific data available for the compound This compound to fully address the detailed molecular and cellular mechanisms outlined in your request.

The compound, also known as Melanoxetin, is referenced in chemical databases and has been identified in organisms such as Acacia confusa and Pterocarpus santalinus. nih.gov However, in-depth research detailing its specific interactions with microbial systems and its influence on cellular signaling pathways like apoptosis and inflammation is not extensively present in the available search results.

Much of the existing research on pentahydroxyflavones focuses on the widely studied isomer Quercetin (3,3',4',5,7-Pentahydroxyflavone) . biomedpharmajournal.orgmdpi.commdpi.comnih.gov While Quercetin has a substantial body of literature detailing its effects on microbial membranes, enzymes, nucleic acid synthesis, virulence factors, apoptosis, and inflammatory pathways, it is crucial to note that these findings cannot be directly attributed to this compound, as minor differences in molecular structure can lead to significant variations in biological activity.

Therefore, to ensure scientific accuracy and strictly adhere to the provided instructions, it is not possible to generate the requested article focusing solely on this compound with the required depth and detail for each subsection. Constructing the article would necessitate speculating or extrapolating data from related but distinct compounds, which would compromise the integrity and factual basis of the content.

Cellular and Molecular Signaling Pathway Modulation

Interaction with and Modulation of Enzyme and Receptor Activities

Currently, there is a notable absence of published, peer-reviewed studies detailing the specific interactions of this compound with enzymes and receptors. In silico studies, which use computational models to predict biological activity, have suggested potential targets for this flavonoid. However, these predictions require experimental validation to be considered conclusive.

One database of plant-derived compounds, PlantaeDB, lists several predicted targets for this compound based on computational modeling. These predictions, while not yet experimentally confirmed, suggest potential areas of investigation for understanding the compound's biological effects.

Predicted Molecular Targets of this compound (Computational Data)

| Target Name | UniProt ID | Probability (%) | Model Accuracy (%) |

| DNA-(apurinic or apyrimidinic site) lyase | P27695 | 99.60 | 91.11 |

| Monoamine oxidase A | P21397 | 96.63 | 91.49 |

| Thyroid hormone receptor alpha | P10827 | 94.61 | 99.15 |

| DNA topoisomerase II alpha | P11388 | 94.45 | 89.00 |

| Cathepsin D | P07339 | 89.46 | 98.95 |

| Dual specificity protein phosphatase 3 | P51452 | 89.25 | 94.00 |

It is critical to emphasize that the data presented in the table above is the result of computational predictions and does not represent experimentally verified findings. Further laboratory research is necessary to confirm whether this compound directly interacts with these predicted targets and to what extent it may modulate their activity.

The lack of comprehensive research on this compound stands in contrast to its well-studied isomer, quercetin (3,3',4',5,7-pentahydroxyflavone), for which a vast body of literature exists detailing its interactions with a multitude of enzymes and receptors. The distinct placement of the hydroxyl groups on the flavonoid backbone of this compound results in a unique chemical structure that necessitates its own specific biological evaluation.

At present, no detailed research findings or interactive data tables based on experimental evidence can be provided for the interaction of this compound with enzyme and receptor activities as per the requested outline. The scientific community awaits further studies to elucidate the molecular pharmacology of this particular flavonoid.

Metabolism and Biotransformation of Flavonoids in in Vitro and Cellular Systems

Phase I Metabolic Reactions (e.g., Hydroxylation, Oxidation)

Phase I metabolism of flavonoids, primarily mediated by cytochrome P450 (CYP) enzymes, involves reactions that introduce or expose functional groups, such as hydroxylation and oxidation. nih.gov For many flavonoids, CYPs play a relatively minor role compared to Phase II enzymes. However, they can still be significant in modifying the structure of the flavonoid. nih.gov

The 3',4'-dihydroxy (catechol) group on the B-ring of 3,7,8,3',4'-pentahydroxyflavone (B600635) is a key site for oxidative metabolism. This catechol moiety is a common feature in well-studied flavonoids like quercetin (B1663063) and luteolin (B72000). nih.govresearchgate.net Studies on these related compounds show that the catechol group can be oxidized to form reactive o-quinones. This oxidation is a critical step that can influence the antioxidant and pro-oxidant balance of the compound.

In vitro studies using human and mouse liver microsomes have shown that CYP1A2 and, to a lesser extent, CYP3A4 are capable of metabolizing various flavonoids. nih.gov For instance, they can hydroxylate flavonoids at the 3'-position. nih.gov While this compound already possesses a 3',4'-dihydroxy structure, further hydroxylation on the B-ring is less likely. However, the A-ring, with its 7,8-dihydroxy configuration, presents another potential site for oxidation. The presence of vicinal hydroxyl groups, such as the 7,8-dihydroxy and 3',4'-dihydroxy arrangements, is a primary determinant of the antioxidant activity of flavonoids. nih.gov

Phase II Conjugation Reactions (e.g., Glucuronidation, Sulfation, Methylation)

Phase II reactions are the dominant metabolic pathway for flavonoids, leading to the formation of more water-soluble conjugates that can be readily excreted. nih.govtandfonline.com These reactions involve the attachment of endogenous molecules like glucuronic acid, sulfate (B86663) groups, or methyl groups to the hydroxyl moieties of the flavonoid.

Glucuronidation: This is a major metabolic route for flavonoids, catalyzed by UDP-glucuronosyltransferases (UGTs). The numerous hydroxyl groups on this compound make it an excellent substrate for glucuronidation. Studies on similar flavonoids show that the 7-OH and 3'-OH groups are common sites for glucuronidation. For example, in vitro metabolism of isoorientin (B1672268) (a luteolin C-glycoside with a 3',4'-dihydroxy B-ring) in liver systems resulted in the formation of 3'-O-glucuronide and 4'-O-glucuronide metabolites. mdpi.com Given the structural similarities, it is highly probable that this compound would undergo extensive glucuronidation at one or more of its hydroxyl groups.

Sulfation: Sulfotransferases (SULTs) are another key group of Phase II enzymes that conjugate flavonoids. The presence of a catechol group in the B-ring, as seen in this compound, is known to be essential for sulfation in the liver. mdpi.com Studies on fisetin (B1672732) (3,7,3',4'-tetrahydroxyflavone) show that it is rapidly and extensively biotransformed into sulfate/glucuronide conjugates. nih.gov Therefore, both sulfation and glucuronidation are expected to be significant metabolic pathways for this compound.

Methylation: The catechol structure of the B-ring is a prime target for methylation by Catechol-O-methyltransferase (COMT). pan.olsztyn.plpan.olsztyn.pl This enzyme transfers a methyl group to one of the hydroxyls of the catechol moiety, typically at the 3'-position. This O-methylation is an efficient detoxification pathway for compounds with catechol groups, as it can prevent the formation of potentially toxic quinones. pan.olsztyn.pl

Role of Specific Enzymes in Flavonoid Biotransformation

The biotransformation of this compound is orchestrated by a specific suite of enzymes. Based on data from related flavonoids, the key players are:

UDP-Glucuronosyltransferases (UGTs): These are the most significant contributors to flavonoid metabolism. nih.gov Various UGT isoforms are expressed in the intestine and liver and are responsible for attaching glucuronic acid to the flavonoid's hydroxyl groups.

Sulfotransferases (SULTs): These enzymes are also crucial, particularly for flavonoids containing a catechol group. They catalyze the transfer of a sulfonate group, increasing the water solubility of the metabolite.

Catechol-O-Methyltransferases (COMT): COMT specifically targets the 3',4'-dihydroxy B-ring, leading to the formation of O-methylated derivatives. pan.olsztyn.plpan.olsztyn.pl This enzymatic action is a key step in the detoxification and metabolism of catechol-containing flavonoids.

Cytochrome P450 (CYP) Enzymes: While generally playing a lesser role than Phase II enzymes, certain CYPs, like CYP1A2 and CYP3A4, can mediate oxidative metabolism of flavonoids. nih.govnih.gov They may also be involved in the inhibition of drug metabolism, as many flavonoids, particularly those with multiple hydroxyl groups, have been shown to inhibit CYP3A4 activity. nih.govmdpi.com

Intestinal Permeability and Cellular Uptake Studies in Model Systems (e.g., Caco-2 cells)

The Caco-2 cell monolayer is a widely used in vitro model that mimics the human intestinal epithelium, providing insights into the intestinal permeability and absorption of compounds. acs.orgnih.gov The permeability of flavonoids across Caco-2 cells is influenced by their structural characteristics, such as the number and position of hydroxyl groups. capes.gov.brresearchgate.net

Generally, flavonoid aglycones show higher permeability than their glycoside forms. nih.gov Studies with a wide range of flavonoids have demonstrated that flavanones and isoflavones tend to have higher permeability than flavonols. researchgate.net The presence of a 3-hydroxyl group, as in this compound, may be unfavorable for passive diffusion across the cell membrane, potentially leading to lower permeability compared to flavones lacking this feature. nih.gov

The apparent permeability coefficient (Papp) is a key parameter measured in Caco-2 assays. Flavonoids are often categorized as having low (Papp < 1-2 x 10⁻⁶ cm/s), moderate (Papp = 2-10 x 10⁻⁶ cm/s), or high (Papp > 10 x 10⁻⁶ cm/s) permeability. acs.org While no direct Papp value for this compound is available, data from structurally similar flavonoids can provide an estimate. For instance, quercetin (3,5,7,3',4'-pentahydroxyflavone), which shares the same B-ring and 3-OH group, has shown moderate permeability in Caco-2 models. acs.orgresearchgate.net

It is also important to consider the role of efflux transporters, such as P-glycoprotein and Multidrug Resistance-Associated Proteins (MRPs), which are expressed in Caco-2 cells and can actively pump compounds back into the intestinal lumen, thereby reducing net absorption. nih.gov Some flavonoids are known to be substrates for these efflux mechanisms. capes.gov.br

Structural Determinants Influencing Metabolic Stability and Bioavailability in Vitro

The metabolic stability and potential bioavailability of this compound are dictated by its unique chemical structure. The key determinants include:

The Catechol B-Ring: The 3',4'-dihydroxy configuration is a critical feature. It is a primary site for Phase II conjugation reactions, particularly methylation by COMT and sulfation by SULTs, as well as glucuronidation. mdpi.compan.olsztyn.pl This extensive metabolism in the intestine and liver significantly reduces the amount of the parent compound reaching systemic circulation.

The 7,8-Dihydroxy A-Ring: The presence of vicinal hydroxyl groups on the A-ring is less common than the 5,7-dihydroxy pattern found in many flavonoids like quercetin. This 7,8-dihydroxy arrangement likely makes the A-ring also susceptible to conjugation reactions, further contributing to the compound's rapid metabolism.

The 3-Hydroxyl Group: The hydroxyl group at the C3 position is a known site for glucuronidation. Its presence also influences the planarity of the flavonoid molecule, which can affect its interaction with enzymes and transporters. mdpi.com

The combination of these structural features suggests that this compound is likely to have low metabolic stability and, consequently, low oral bioavailability in its parent form. It is expected to be rapidly and extensively metabolized into a variety of glucuronide, sulfate, and methylated conjugates.

Table of Potential Metabolic Reactions for this compound

| Metabolic Phase | Reaction Type | Key Enzymes | Likely Site of Action on Compound | Predicted Outcome |

|---|---|---|---|---|

| Phase I | Oxidation | Cytochrome P450 (e.g., CYP1A2, CYP3A4) | Catechol B-ring (3',4'-OH) | Formation of o-quinone derivatives |

| Phase II | Glucuronidation | UDP-Glucuronosyltransferases (UGTs) | 3-OH, 7-OH, 8-OH, 3'-OH, 4'-OH | Formation of various glucuronide conjugates |

| Phase II | Sulfation | Sulfotransferases (SULTs) | 3'-OH, 4'-OH, 7-OH | Formation of sulfate conjugates |

| Phase II | Methylation | Catechol-O-Methyltransferase (COMT) | 3'-OH or 4'-OH on B-ring | Formation of O-methylated derivatives |

Structure Activity Relationship Sar Studies of Flavonoids with Relevance to 3,7,8,3 ,4 Pentahydroxyflavone

Impact of Hydroxylation Patterns on Biological Activities

The number and position of hydroxyl (-OH) groups on the flavonoid skeleton are paramount in determining their biological effects. An increased degree of hydroxylation is often associated with enhanced bioactivity. nih.gov For instance, studies have shown a correlation between a higher number of hydroxyl groups and stronger inhibitory effects on enzymes like α-glucosidase and α-amylase. nih.gov

The specific placement of these hydroxyl groups on the A, B, and C rings significantly modulates the biological properties of flavonoids. nih.govresearchgate.net For example, hydroxylation at the C5 and C7 positions on the A ring is a common feature that contributes to the antioxidant and anti-inflammatory properties of many flavonoids. mdpi.com Furthermore, the presence of hydroxyl groups at the C3' and C4' positions of the B ring has been shown to remarkably enhance the inhibition of aldose reductase activity. nih.gov The hydroxylation of the C ring, particularly at the C3 position, is also a key determinant of activity. researchgate.net

With its five hydroxyl groups located at positions 3, 7, 8, 3', and 4', 3,7,8,3',4'-pentahydroxyflavone (B600635) possesses a hydroxylation pattern that suggests a strong potential for significant biological activity. The presence of hydroxyl groups on both the A and B rings, as well as the C ring, indicates a multifaceted capacity to interact with biological targets.

Role of Ring C Structural Features on Activity Profiles

The structural characteristics of the C ring, specifically the C2=C3 double bond and the 4-keto (C4=O) group, are critical for the biological activity of many flavonoids. The conjugation of the C2=C3 double bond with the 4-keto group is a key feature for antioxidant activity. mdpi.comresearchgate.net This arrangement facilitates electron delocalization from the B ring, which is essential for scavenging free radicals. mdpi.comnih.gov

A comparative study between quercetin (B1663063) (which has a C2=C3 double bond) and taxifolin (B1681242) (which lacks it) suggests that the presence of this double bond in conjunction with the 4-carbonyl group distinguishes the better antioxidant. mdpi.com Furthermore, this structural feature has been linked to the anticancer properties of flavonols by influencing the activity of topoisomerase enzymes. mdpi.com The inhibition of xanthine (B1682287) oxidase, an enzyme involved in the production of uric acid and reactive oxygen species, is also dependent on the C2=C3 double bond and the presence of hydroxyl groups at C-5 and C-7. acs.org

The C ring of this compound contains both the C2=C3 double bond and the 4-keto group, positioning it as a potentially potent antioxidant and a candidate for other biological activities that rely on this structural arrangement.

Influence of B-Ring Hydroxylation on Redox Properties and Activity

The hydroxylation pattern of the B-ring is a primary determinant of the antioxidant activity of flavonoids. nih.gov The presence of a catechol moiety (ortho-dihydroxy groups at C3' and C4') in the B-ring is particularly significant for high antioxidant and radical scavenging activity. mdpi.comnih.govhilarispublisher.com This catechol structure enhances the stability of the flavonoid radical formed after donating a hydrogen atom, thereby increasing its antioxidant capacity. nih.gov

The B-ring of this compound features a catechol group with hydroxyls at the 3' and 4' positions. This structural feature is a strong indicator of its potential as a potent antioxidant, capable of effectively scavenging free radicals and reducing oxidative stress. ontosight.ai

Effects of Substituent Modifications on Activity and Metabolic Fate

Modifications to the hydroxyl groups, such as methylation and glycosylation, can significantly alter the biological activity and metabolic fate of flavonoids.

Methylation , the addition of a methyl group, can dramatically increase the metabolic stability and membrane transport of flavonoids, leading to enhanced absorption and oral bioavailability. researchgate.netcapes.gov.br O-methylated flavonoids generally exhibit improved bioavailability due to better absorption and increased permeability across cell membranes. nih.gov For instance, methylation can make flavonoids more resistant to metabolism in the liver. nih.gov The position of methylation is also crucial, with B-ring methylation appearing to confer greater anti-cancer potential. nih.gov

The biological activity of this compound would be significantly impacted by such substitutions. Methylation could enhance its stability and absorption, potentially increasing its therapeutic efficacy. Conversely, glycosylation might reduce its direct antioxidant activity while possibly influencing its absorption and distribution in the body.

pH-Dependent Chemical Behavior and Electrophilic Reactivity of Flavonoid Metabolites

The chemical behavior of flavonoids can be influenced by the pH of their environment. Flavonoids are known to be pH-sensitive, particularly in alkaline conditions, where they can undergo autoxidation, dimerization, and polymerization. researchgate.netrsc.org The solubility of some flavonoids, like rutin, increases in alkaline pH, which can affect their availability. researchgate.netresearchgate.net The absorption spectra of flavonoids, which is related to their chemical structure, can also shift with changes in pH. nih.gov

The reactivity of flavonoids and their metabolites is also pH-dependent. For instance, the trapping of methylglyoxal (B44143) (MGO), a reactive dicarbonyl species, by flavonoids is more efficient at neutral to basic pH. mdpi.com This suggests that the physiological pH in different parts of the body could influence the biological activity of flavonoids like this compound. The presence of multiple hydroxyl groups in its structure makes it susceptible to pH-dependent changes, which could alter its reactivity and interactions with biological molecules.

Advanced Research Methodologies and Future Research Directions

Development of Novel In Vitro Models for Activity Assessment

Traditional two-dimensional (2D) cell cultures, while foundational, often fail to fully replicate the complex microenvironments of living tissues. To bridge this gap, researchers are developing and utilizing more advanced in vitro models to assess the activity of compounds like 3,7,8,3',4'-pentahydroxyflavone (B600635).

The Cellular Antioxidant Activity (CAA) assay represents a step beyond simple chemical tests, measuring antioxidant capacity within a cellular context, such as in HepG2 cells. This assay accounts for aspects of bioavailability, including cellular uptake, distribution, and metabolism, providing a more biologically relevant measure of antioxidant potential. nih.gov

For more complex investigations, there is a growing emphasis on creating three-dimensional (3D) models like spheroids and organoids, as well as microfluidic "organ-on-a-chip" systems. These models better mimic tissue architecture, cell-cell interactions, and physiological gradients. ukri.org For instance, in studying the effects of this compound on liver metabolism, a 3D model of hepatocytes could offer more accurate insights than a standard monolayer culture. nih.gov Similarly, investigating its antibacterial properties could involve models that simulate biofilm formation, offering a more realistic challenge than planktonic bacteria. biomedpharmajournal.org The development of these sophisticated models is crucial for accelerating the translation of in vitro findings to clinical applications. ukri.org

Integration of Computational Chemistry and Molecular Modeling in Flavonoid Research

Computational chemistry has become an indispensable tool for understanding the structure-activity relationships of flavonoids at the molecular level. nih.govnih.govmaastrichtuniversity.nl Techniques like Density Functional Theory (DFT) and molecular docking provide deep insights into the properties of this compound. cncb.ac.cnnih.gov

Molecular docking simulations are used to predict how this compound and its analogs bind to specific protein targets. tjnpr.orgresearchgate.net These studies can identify key amino acid residues involved in the interaction and estimate the binding affinity, helping to elucidate mechanisms of action. For example, docking studies on similar flavonoids have explored their interactions with cancer-related proteins like epidermal growth factor receptor (EGFR) and enzymes such as D-alanine:D-alanine ligase, a target for antibacterial agents. tjnpr.orgresearchgate.net Such analyses can predict the potential of this compound as an inhibitor of various enzymes or receptors. mdpi.com

DFT studies are employed to analyze the electronic structure and thermodynamic properties of the molecule. cncb.ac.cnresearchgate.netnih.gov These calculations help to determine parameters like bond dissociation enthalpy (BDE), ionization potential (IP), and proton affinity (PA), which are crucial for understanding its antioxidant mechanisms, such as hydrogen atom transfer (HAT) or single electron transfer (SET). cncb.ac.cnnih.govresearchgate.net For robinetin, DFT calculations have shown that the 4'-OH group is a preferred active site for radical scavenging and that the HAT mechanism is the most likely pathway. cncb.ac.cn These computational approaches provide a theoretical framework that complements experimental findings and guides the design of new, more potent derivatives. nih.govmdpi.com

| Computational Method | Application in Flavonoid Research | Key Insights for this compound | Reference |

|---|---|---|---|

| Molecular Docking | Predicts binding modes and affinities to protein targets. | Identifies potential interactions with enzymes and receptors, suggesting inhibitory activity. | tjnpr.orgresearchgate.net |

| Density Functional Theory (DFT) | Analyzes electronic structure and thermodynamic properties to understand antioxidant mechanisms. | Reveals favored radical scavenging sites (e.g., 4'-OH group) and mechanisms (e.g., HAT). | cncb.ac.cnresearchgate.net |

| Molecular Dynamics (MD) Simulation | Studies the stability and conformational changes of flavonoid-protein complexes over time. | Assesses the stability of the compound within a protein's active site. | nih.gov |

Applications of "Omics" Technologies (e.g., Metabolomics, Proteomics) in Flavonoid Studies

"Omics" technologies offer a systems-level view of the biological impact of flavonoids. Proteomics, the large-scale study of proteins, can reveal how this compound alters cellular protein expression. nih.gov Techniques like iTRAQ-based quantitative proteomics can identify and quantify differentially expressed proteins in response to flavonoid treatment, providing insights into the affected biological pathways. nih.gov For example, a proteomics study on the related flavonoid quercetin (B1663063) in K562 cancer cells identified changes in proteins involved in cell growth and apoptosis, highlighting the molecular events triggered by the compound. nih.gov Single-cell proteomics is an emerging frontier that can dissect cellular heterogeneity in response to treatment, which would be invaluable for understanding the nuanced effects of this compound. ed.ac.uk

Metabolomics, the study of metabolites, is crucial for understanding how this compound is processed by the body and its interaction with the gut microbiome. nih.gov The gut microbiota can metabolize flavonoids into smaller, often more bioactive, phenolic compounds. nih.govresearchgate.net Studying these biotransformation products is key to understanding the full spectrum of the compound's physiological effects. nih.gov

Perspectives on Derivatization and Formulation Strategies for Enhanced Research Efficacy

Despite its potential, the utility of this compound can be limited by factors such as low aqueous solubility and poor bioavailability. snv63.ru To overcome these challenges, researchers are exploring derivatization and advanced formulation strategies.

Derivatization involves chemically modifying the flavonoid's core structure to improve its properties. By adding or altering functional groups, it is possible to enhance antioxidant activity, target specificity, or solubility. nih.gov Computational methods like DFT can be used to predict how different substituents will affect the molecule's activity, guiding the synthesis of novel derivatives with enhanced properties. nih.gov

Formulation strategies focus on developing advanced delivery systems. Nanoformulations, such as liposomes, polymeric nanoparticles, and micelles, can encapsulate flavonoids to improve their stability, solubility, and bioavailability. snv63.runih.gov These nanosystems can also provide controlled release and targeted delivery to specific tissues, enhancing therapeutic efficacy and allowing for more precise research applications. snv63.ruresearchgate.net For example, formulating the compound into nanoparticles could improve its delivery across cellular barriers for in vitro studies or enhance its accumulation at a target site in in vivo models. researchgate.net

| Strategy | Objective | Example Approaches | Reference |

|---|---|---|---|

| Derivatization | Enhance solubility, stability, and biological activity. | Adding or modifying functional groups based on computational predictions (DFT). | nih.gov |

| Nanoformulation | Improve bioavailability, stability, and targeted delivery. | Encapsulation in liposomes, polymeric nanoparticles, or micelles. | snv63.runih.govresearchgate.net |

Emerging Trends in Flavonoid Research and Unexplored Mechanistic Pathways

While the antioxidant properties of flavonoids are well-studied, current research is delving into more specific and complex mechanistic pathways. mdpi.com An emerging area of significant interest is the interaction between flavonoids and the gut microbiome. nih.govnih.gov The gut microbiota can transform flavonoids into various metabolites, which in turn can modulate the composition and function of the microbial community itself. researchgate.netmdpi.com Studies have shown that flavonoids can influence the balance of gut bacteria, potentially reducing populations of pathogenic families like Enterobacteriaceae and increasing beneficial short-chain fatty acid production. biorxiv.org Investigating how this compound specifically interacts with and is metabolized by gut microbes is a promising avenue for future research. nih.gov

Furthermore, research is moving beyond general antioxidant effects to explore specific molecular targets. For instance, studies on similar flavonoids are investigating their roles in modulating signaling pathways related to autophagy, inflammation, and cellular metabolism. nih.govnih.gov The ability of this compound to inhibit enzymes like HIV integrase and modulate metabolic regulators like CD38 points to highly specific molecular interactions that warrant further exploration. medchemexpress.comnih.gov Uncovering these novel mechanisms will provide a more complete understanding of the compound's biological role and therapeutic potential.

Q & A

Q. What analytical methods are optimal for quantifying 3,7,8,3',4'-Pentahydroxyflavone in plant matrices?

To quantify this compound in complex plant extracts, combine High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) detection. Use reference standards for calibration and validate the method with spike-and-recovery experiments. For instance, quercetin (a structurally similar flavone) was identified in Rosa x gallica extracts using MS data and reference standards, achieving a detection limit of 1% in plant matrices .

Q. How do hydroxyl group positions influence its chemical stability?

The stability of polyhydroxyflavones depends on the electron-donating capacity and hydrogen bonding of hydroxyl groups. For example, the 3-, 7-, and 4'-hydroxy groups in quercetin contribute to oxidative stability via intramolecular hydrogen bonding, while the 5-hydroxy group enhances resonance stabilization . Degradation studies under varying pH and temperature conditions can elucidate stability trends.

Q. What spectroscopic techniques are critical for structural elucidation?

- Nuclear Magnetic Resonance (NMR) : Resolve hydroxyl group positions using 2D NMR (e.g., COSY, HMBC).

- UV-Vis Spectroscopy : Identify conjugation patterns (e.g., λ~max~ at 370 nm for flavonols).

- High-Resolution MS (HRMS) : Confirm molecular formula (e.g., exact mass 302.0435 for robinetin) .

Advanced Research Questions

Q. How to design experiments evaluating its antiviral activity against MERS-CoV?

Use fluorescence-based protease inhibition assays with purified MERS-CoV 3CLpro. Herbacetin (this compound) showed an IC~50~ of 40.59 µM in such assays. Key steps:

Express and purify recombinant 3CLpro.

Pre-incubate the enzyme with the compound.

Measure fluorescence quenching of a synthetic substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans).

Validate dose-response curves using nonlinear regression analysis .

Table 1 : IC~50~ Values of Selected Flavonoids Against MERS-CoV 3CLpro

| Compound | IC~50~ (µM) | Reference |

|---|---|---|

| Herbacetin | 40.59 | |

| Quercetin 3-β-D-glucoside | 37.03 |

Q. How to address contradictions in microbial metabolism studies?

Robinetin (3,7,3',4',5'-pentahydroxyflavone) resists bacterial catabolism due to its 3,7,3',4',5'-hydroxylation pattern, which prevents ring fission. To resolve discrepancies:

Q. What strategies enhance bioavailability through chemical modification?

Q. How to evaluate its impact on longevity in animal models?

Use C. elegans lifespan assays :

Synchronize worms at the L4 stage.

Treat with this compound (10–100 µM) in nematode growth medium.

Monitor survival daily. Quercetin increased lifespan by 15% in C. elegans under controlled dietary conditions .

Q. How to resolve nomenclature discrepancies in flavonoid numbering?

Adopt IUPAC guidelines for systematic numbering:

Q. Methodological Notes

- Data Contradiction Analysis : Compare results across studies using meta-analysis tools (e.g., RevMan) to account for variability in experimental conditions (e.g., pH, solvent systems).

- Experimental Design : Include positive controls (e.g., ascorbic acid for antioxidant assays) and validate findings with orthogonal methods (e.g., electron paramagnetic resonance for radical scavenging).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.